6-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Descripción
This compound features a hybrid architecture combining a 1,4-dioxa-8-azaspiro[4.5]decane sulfonyl moiety with a 1-azatricyclo[6.3.1.0^{4,12}]dodecatrienone core. The spiro system introduces conformational rigidity, while the sulfonyl group enhances electron-withdrawing properties.
Propiedades
IUPAC Name |
6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c21-16-2-1-13-11-15(12-14-3-6-20(16)17(13)14)26(22,23)19-7-4-18(5-8-19)24-9-10-25-18/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEFFIPVOXKZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic system through a cyclization reaction, followed by the introduction of the sulfonyl group via sulfonation. The tricyclic system is then constructed through a series of cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical and pharmacological studies.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new industrial processes and products, such as advanced polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparative Analysis Table
Actividad Biológica
The compound 6-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule with potential biological activity. Its structure suggests possible interactions with various biological targets, particularly in the context of neuropharmacology and cancer treatment.
Chemical Structure and Properties
This compound belongs to a class of spirocyclic compounds known for their unique three-dimensional structures that can influence biological activity. The presence of the sulfonyl group and the dioxane moiety is indicative of potential interactions with biological receptors.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₉N₂O₅S |
| IUPAC Name | 6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one |
| Molecular Weight | 319.38 g/mol |
The compound exhibits significant binding affinity to sigma receptors, specifically σ1 receptors, which are implicated in various neurological processes including pain modulation and neuroprotection . Research indicates that derivatives of 1,4-dioxa-8-azaspiro compounds can act as σ1 receptor ligands, suggesting that this compound may also share similar properties.
Anti-Cancer Properties
Recent studies have highlighted the potential of σ1 receptor ligands in targeting cancer cells. The compound's ability to selectively bind to σ1 receptors has been associated with enhanced imaging capabilities in tumor models using PET scans . This suggests a dual role in both diagnostic and therapeutic applications.
Study 1: Sigma Receptor Binding Affinity
A study evaluated various derivatives of 1,4-dioxa compounds for their binding affinity to σ1 receptors. The results indicated that modifications to the spiro structure significantly influenced receptor binding and selectivity:
- Compound Tested : 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Binding Affinity (K(i)) : 5.4 ± 0.4 nM for σ1 receptors
- Selectivity Ratio : 30-fold for σ2 receptors and 1404-fold for the vesicular acetylcholine transporter .
Study 2: Tumor Imaging Efficacy
In vivo studies using mouse tumor xenograft models demonstrated that compounds with similar structural features to our target compound showed high accumulation in human carcinoma and melanoma cells:
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yield and purity be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of the spirocyclic amine precursor followed by cyclization. Key steps include:
- Sulfonylation : Reacting 1,4-dioxa-8-azaspiro[4.5]decane with a sulfonyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) .
- Cyclization : Using reagents like lithium aluminum hydride (LiAlH4) for reduction or hydrogen peroxide for oxidation to stabilize intermediates .
- Optimization : Employing polar aprotic solvents (e.g., DMF) and continuous flow reactors to enhance reaction efficiency and scalability .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Critical Parameters : Monitor reaction temperature (20–25°C for sulfonylation) and pH (neutral for cyclization) to avoid side products.
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer: A multi-technique approach is required:
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- NMR :
- ¹H NMR : Confirm spirocyclic proton environments (e.g., δ 3.5–4.5 ppm for dioxane oxygens) .
- ¹³C NMR : Detect quaternary carbons in the tricyclic core (δ 100–120 ppm) .
- X-ray Crystallography : Resolve stereochemistry and validate spirocyclic geometry (e.g., bond angles and torsion angles) .
- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N, S values .
Advanced Research Questions
Q. How can the sulfonyl group's role in biological activity be systematically investigated?
Methodological Answer: Conduct structure-activity relationship (SAR) studies using analogs with modified sulfonyl groups:
- Synthetic Modifications : Replace the sulfonyl group with carbonyl, phosphoryl, or methylene moieties .
- Biological Assays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies (e.g., kinases) .
- Data Comparison :
| Analog Structure | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Sulfonyl intact | 12 nM (Kinase A) | High potency |
| Sulfonyl removed | >1 µM (Kinase A) | Loss of activity |
| Example data from spirocyclic sulfonamide analogs |
- Mechanistic Insight : Use molecular docking to compare sulfonyl interactions with active-site residues .
Q. How should researchers resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies often arise from structural analogs with subtle substituent differences. Address this by:
- Structural Reanalysis : Validate compound identity via LC-MS and 2D NMR (e.g., NOESY for stereochemistry) .
- Assay Standardization : Re-test the compound under uniform conditions (e.g., pH 7.4 buffer, 37°C) .
- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. water) or cell line (HEK293 vs. HeLa) .
Example Contradiction :
- Study A : EC₅₀ = 50 nM (GPCR assay) .
- Study B : EC₅₀ = 500 nM (same receptor, different cell line) . Resolution : Attribute variance to cell-specific receptor expression levels or assay detection limits.
Q. What computational strategies predict the compound's interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like the F1/FO-ATPase c-subunit .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonyl group in hydrophobic pockets .
- QSAR Modeling : Train models on spirocyclic sulfonamide datasets to predict activity against untested targets .
Key Parameters :
- Docking Score : ≤-7.0 kcal/mol suggests strong binding .
- Pharmacophore Features : Sulfonyl oxygen as hydrogen bond acceptor; spirocyclic core as rigidity enhancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
